molecular formula C8H15NO2 B089223 Ethyl 3-(dimethylamino)-2-butenoate CAS No. 14205-42-6

Ethyl 3-(dimethylamino)-2-butenoate

Cat. No. B089223
CAS RN: 14205-42-6
M. Wt: 157.21 g/mol
InChI Key: CTKXXMXGFDQHTI-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-(dimethylamino)-2-butenoate and related compounds often involves multistep synthetic routes that integrate the use of specific reagents to introduce the desired functional groups. For instance, the compound Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a derivative of Ethyl 3-(dimethylamino)-2-butenoate, can be synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal (Gorazd Soršak et al., 1995).

Molecular Structure Analysis

The molecular structure of Ethyl 3-(dimethylamino)-2-butenoate derivatives often features intramolecular coordination, as observed in titanium complexes with dimethylaminoethyl-substituted cyclopentadienyl ligands. Structural data from these studies underline the influence of the dimethylamino group in molecular configurations, which is crucial for understanding the compound's chemical behavior (J. Flores et al., 1996).

Chemical Reactions and Properties

Ethyl 3-(dimethylamino)-2-butenoate undergoes a variety of chemical reactions, highlighting its reactivity and versatility. It participates in transformations leading to amino-substituted products and the formation of fused heterocyclic systems, demonstrating its utility in the synthesis of complex organic molecules. Such reactions are pivotal for the development of new materials and pharmaceuticals (D. Bevk et al., 2001).

Scientific Research Applications

  • Synthesis of 3-heteroarylindoles : Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate have been utilized in synthesizing meridianine analogues and other condensed heterocyclic compounds. These compounds are achieved through reactions with different dinucleophiles (Jakše, Svete, Stanovnik, & Golobič, 2004).

  • Production of amino substituted products : Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared and treated with various amines and hydrazines to produce amino substituted products. These reactions lead to fused heterocyclic compounds like pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

  • Synthesis of polyfunctionalized heterocyclic compounds : Ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates and related compounds were prepared and reacted with binucleophiles to form various heterocyclic compounds. These reactions explore the electrophilic centers in these compounds (Braibante et al., 2002).

  • Selective gamma substitution on α,β-unsaturated ester : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a related compound, demonstrates selective gamma substitution in the presence of a Lewis acid. This highlights a method for selective substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).

  • Synthesis of functionalized tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, another related compound, is used in a phosphine-catalyzed annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This demonstrates its utility in synthesizing highly functionalized compounds (Zhu, Lan, & Kwon, 2003).

  • Synthesis of 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine : Ethyl 2-acetyl-3-amino-4,4,4-trifluoro-2-butenoate, a structurally similar compound, was used in synthesizing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, showing the potential of such compounds in creating fluorinated organic molecules (Dorokhov et al., 1995).

  • Hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) : Studies on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer revealed differences in stability, providing insights into polymer degradation under various pH conditions (Wetering et al., 1998).

  • Synthesis of heterocyclic compounds : Ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate was synthesized using ethyl 3-(methylamino)-2-butenoate, demonstrating the utility of such compounds in complex heterocyclic synthesis (Gui-Jie, 2011).

Future Directions

The future directions for “Ethyl 3-(dimethylamino)-2-butenoate” are not explicitly mentioned in the available resources .

properties

IUPAC Name

ethyl (E)-3-(dimethylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKXXMXGFDQHTI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(dimethylamino)-2-butenoate

CAS RN

14205-42-6
Record name Ethyl 3-(dimethylamino)-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IC Ivanov, LD Raev - Synthetic Communications, 1986 - Taylor & Francis
The addition of the enamino esters 1a, b to several coumarins with electron-withdrawing 3-substituents 2 yielded 3 and 4, whereas ethyl 3-amino-2-butenoate (1c) reacted surprisingly …
Number of citations: 13 www.tandfonline.com

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